molecular formula C18H15Cl2N5O5S B6121163 2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE

2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE

Cat. No.: B6121163
M. Wt: 484.3 g/mol
InChI Key: UDCZBZGFXSLJRT-UHFFFAOYSA-N
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Description

2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2,5-dichlorophenyl group, a triazine ring, and a sulfamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives .

Scientific Research Applications

2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and sulfamate group play crucial roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DICHLOROPHENYL N-{[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}SULFAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,5-dichlorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O5S/c1-2-29-18-22-15(11-6-4-3-5-7-11)21-16(24-18)23-17(26)25-31(27,28)30-14-10-12(19)8-9-13(14)20/h3-10H,2H2,1H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCZBZGFXSLJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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